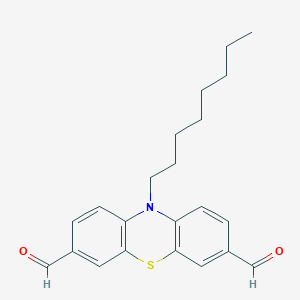
10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde is a chemical compound with the molecular formula C22H25NO2S It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde typically involves the functionalization of phenothiazine. One common method is the alkylation of phenothiazine with octyl bromide to introduce the octyl group at the nitrogen atom. This is followed by formylation reactions to introduce the aldehyde groups at the 3 and 7 positions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 10-Octyl-10H-phenothiazine-3,7-dicarboxylic acid.
Reduction: 10-Octyl-10H-phenothiazine-3,7-dimethanol.
Substitution: Various nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenothiazine ring can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
10-Methyl-10H-phenothiazine-3,7-dicarbaldehyde: Similar structure but with a methyl group instead of an octyl group.
10-Octyl-7-(5-aryl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine: Contains an additional oxadiazole ring, enhancing its electronic properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
887652-16-6 |
|---|---|
Fórmula molecular |
C22H25NO2S |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
10-octylphenothiazine-3,7-dicarbaldehyde |
InChI |
InChI=1S/C22H25NO2S/c1-2-3-4-5-6-7-12-23-19-10-8-17(15-24)13-21(19)26-22-14-18(16-25)9-11-20(22)23/h8-11,13-16H,2-7,12H2,1H3 |
Clave InChI |
PBTVRTQXVQYIOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
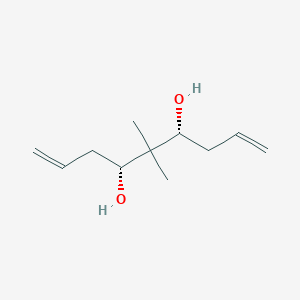
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
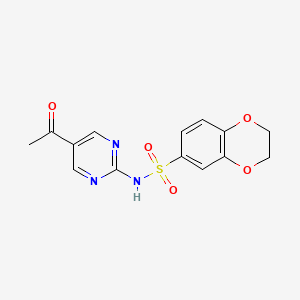
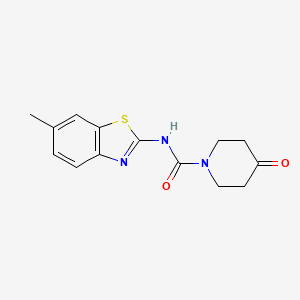
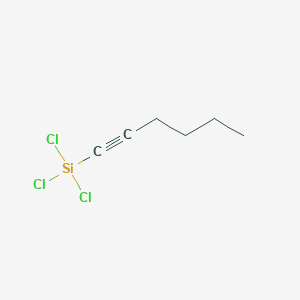
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)

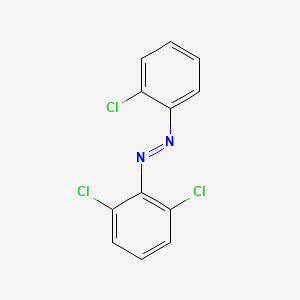
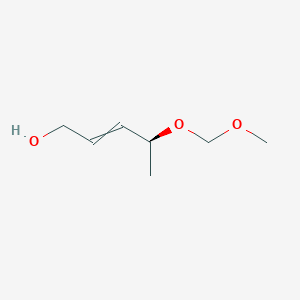
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
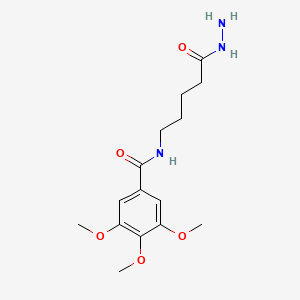

![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
